N-(Dodecyl-d25)-N,N-dimethyl-3-ammonio-1-propanesulphonate

Description

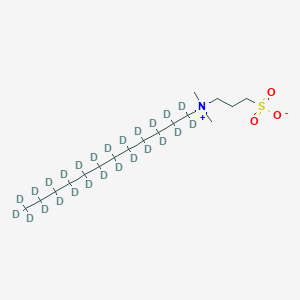

N-(Dodecyl-d25)-N,N-dimethyl-3-ammonio-1-propanesulphonate is a deuterated zwitterionic surfactant, where the dodecyl chain is fully substituted with 25 deuterium atoms (C12D25). This compound belongs to the sulfobetaine family, characterized by a quaternary ammonium group and a sulfonate group, rendering it amphiphilic. Its non-deuterated analog, N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (CAS 14933-08-5), is widely used in membrane protein solubilization, electrophoresis, and chromatography due to its mild denaturing properties and compatibility with biological systems . The deuterated variant is primarily employed in specialized applications such as NMR spectroscopy, neutron scattering, and isotopic labeling studies to reduce background interference .

Properties

Molecular Formula |

C17H37NO3S |

|---|---|

Molecular Weight |

360.7 g/mol |

IUPAC Name |

3-[dimethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecyl)azaniumyl]propane-1-sulfonate |

InChI |

InChI=1S/C17H37NO3S/c1-4-5-6-7-8-9-10-11-12-13-15-18(2,3)16-14-17-22(19,20)21/h4-17H2,1-3H3/i1D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,15D2 |

InChI Key |

IZWSFJTYBVKZNK-LKYWTNKRSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+](C)(C)CCCS(=O)(=O)[O-] |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Properties

| Property | Data |

|---|---|

| Chemical Name | N-(Dodecyl-d25)-N,N-dimethyl-3-ammonio-1-propanesulphonate |

| Molecular Formula | C17D37NO3S (deuterated dodecyl chain) |

| Molecular Weight | ~360 g/mol (approximate, accounting for deuterium) |

| CAS Number | 14933-08-5 (non-deuterated form) |

| Physical Form | White powder |

| Melting Point | 250-260 °C (decomposes) |

| Solubility | Soluble in water up to 1 M at 20 °C |

| Stability | Hygroscopic |

| LogP (estimated) | -1.91 (non-deuterated form) |

The compound is a zwitterionic surfactant with an ammonium betaine structure, featuring a dodecyl (C12) alkyl chain fully deuterated (d25), a dimethylammonium head group, and a 3-propanesulfonate moiety.

Preparation Methods of this compound

Overview

The preparation of this compound involves multi-step organic synthesis, primarily:

- Synthesis of the perdeuterated dodecyl chain intermediate (dodecyl-d25 halide or tosylate)

- Quaternization of dimethylamine with the perdeuterated alkyl intermediate

- Introduction of the 3-propanesulfonate group to form the zwitterionic sulfobetaine structure

Stepwise Synthetic Route

Step 1: Preparation of Perdeuterated Dodecyl Halide (Dodecyl-d25 Bromide or Tosylate)

- Starting from perdeuterated dodecanol (C12D25OH), which is commercially available or synthesized via catalytic deuteration of dodecanol.

- Conversion of perdeuterated dodecanol to dodecyl-d25 bromide or tosylate by standard halogenation or tosylation methods:

- Using phosphorus tribromide (PBr3) or hydrobromic acid (HBr) for bromination.

- Using p-toluenesulfonyl chloride (TsCl) in pyridine for tosylation.

Step 2: Quaternization with Dimethylamine

- The perdeuterated dodecyl halide is reacted with excess dimethylamine to form N,N-dimethyl-N-(dodecyl-d25)amine.

- Reaction conditions typically involve refluxing in an appropriate solvent such as ethanol or acetonitrile.

- The reaction proceeds via nucleophilic substitution (SN2) on the alkyl halide.

Step 3: Formation of the Sulfobetaine (3-Ammonio-1-propanesulfonate) Group

- The tertiary amine intermediate is reacted with 1,3-propane sultone to introduce the 3-propanesulfonate group, forming the zwitterionic sulfobetaine structure.

- This reaction is typically performed in anhydrous solvents such as tetrahydrofuran (THF) or acetonitrile at room temperature or slightly elevated temperatures.

- The ring-opening of propane sultone by the amine forms the sulfonate moiety covalently linked to the propyl chain attached to the ammonium nitrogen.

Purification

- The crude product is purified by recrystallization from water or aqueous alcohol mixtures due to its high water solubility.

- Additional purification steps may include dialysis or ultrafiltration to remove low molecular weight impurities.

- Drying under inert atmosphere or vacuum is recommended due to the hygroscopic nature of the compound.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Typical Yield (%) | Notes |

|---|---|---|---|

| Perdeuterated dodecanol to dodecyl-d25 bromide | PBr3, dry solvent, 0-25 °C, 2-4 h | 85-90 | Maintain anhydrous conditions |

| Quaternization with dimethylamine | Excess dimethylamine, reflux, 6-12 h | 80-88 | Use sealed vessel to contain amine vapors |

| Reaction with 1,3-propane sultone | Room temperature, THF or acetonitrile, 12-24 h | 75-85 | Slow addition of sultone to avoid side reactions |

Yields vary depending on purity of starting materials and reaction scale. The overall yield for the three-step synthesis is typically around 50-65% after purification.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

- [^1H NMR](pplx://action/followup) : Signals corresponding to the dimethylammonium protons and propyl sulfonate chain; perdeuterated dodecyl chain protons are absent or significantly reduced.

- [^13C NMR](pplx://action/followup) : Carbon signals for the alkyl chain, ammonium center, and sulfonate group.

- Deuterium NMR (^2H NMR) confirms the presence of deuterium in the alkyl chain.

Infrared Spectroscopy (IR)

- Characteristic sulfonate S=O stretching bands around 1040-1180 cm^-1.

- Quaternary ammonium nitrogen vibrations.

Mass Spectrometry

- Molecular ion peak consistent with the deuterated molecular weight (~360 g/mol).

- Fragmentation patterns typical of sulfobetaine surfactants.

Other Techniques

- Elemental analysis to confirm deuterium incorporation.

- Melting point determination (250-260 °C decomposition).

- Water solubility tests (clear solution at 1 M concentration).

Applications Related to Preparation

- The perdeuterated form is essential for studies involving neutron scattering and NMR spectroscopy to investigate surfactant behavior and protein interactions.

- Used in nanomaterial synthesis as a surfactant for metal nanoparticle preparation.

- Facilitates research on protein solubilization and membrane protein purification due to its zwitterionic nature.

Summary Table of Preparation Methods

| Preparation Aspect | Description |

|---|---|

| Starting Material | Perdeuterated dodecanol (C12D25OH) |

| Key Intermediate | N,N-Dimethyl-N-(dodecyl-d25)amine |

| Sulfonation Reagent | 1,3-Propane sultone |

| Reaction Type | Nucleophilic substitution and ring-opening |

| Solvents Used | Ethanol, acetonitrile, THF |

| Purification | Recrystallization, dialysis |

| Typical Yield | 50-65% overall |

| Analytical Techniques | ^1H, ^13C, ^2H NMR, IR, MS, elemental analysis |

| Stability | Hygroscopic, store under inert atmosphere |

Chemical Reactions Analysis

Types of Reactions

N-(Dodecyl-d25)-N,N-dimethyl-3-ammonio-1-propanesulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or thiols can be used under mild conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted ammonium compounds.

Scientific Research Applications

Scientific Research Applications

-

Surfactant in Nanomaterial Synthesis

- N-(Dodecyl-d25)-N,N-dimethyl-3-ammonio-1-propanesulphonate is widely utilized as a surfactant in the synthesis of metal and mixed metallic nanoparticles. Its ability to stabilize colloidal dispersions makes it essential for producing uniform nanomaterials, which are crucial in various fields including electronics and catalysis .

- Protein Solubilization and Purification

- Foam Separation Techniques

- Interaction Studies

- Role in Biochemical Buffers

Case Study 1: Nanoparticle Synthesis

In a study focused on synthesizing gold nanoparticles, researchers employed this compound as a stabilizing agent. The results demonstrated that the surfactant effectively controlled particle size and distribution, leading to enhanced optical properties suitable for biomedical applications.

Case Study 2: Membrane Protein Extraction

A research team investigated the use of this compound for extracting membrane proteins from E. coli cells. The study found that using this compound resulted in higher yields of functional proteins compared to conventional detergents, highlighting its potential for improving protein purification protocols.

Mechanism of Action

The compound exerts its effects by disrupting lipid-lipid and lipid-protein interactions within the lipid bilayer of cell membranes. This disruption facilitates the extraction and purification of membrane proteins. The molecular targets include hydrophobic regions of membrane proteins, and the pathways involved are primarily related to the solubilization and stabilization of these proteins.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Deuterated Surfactants: Studies using GROMACS molecular dynamics simulations highlight the utility of deuterated surfactants in reducing hydrogen-related noise in neutron scattering data, enabling precise membrane protein structural analysis .

- Chain Length Optimization : Research on sulfobetaines with varying alkyl chains demonstrates that C12 analogs (e.g., N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate) strike a balance between solubilization efficiency and minimal protein denaturation, making them ideal for cryo-EM workflows .

- Isotopic Labeling : The deuterated variant’s use in NMR spectroscopy is critical for resolving protein-lipid interactions in complex systems, as evidenced by its inclusion in TRC’s catalog for analytical standards .

Biological Activity

N-(Dodecyl-d25)-N,N-dimethyl-3-ammonio-1-propanesulphonate, commonly known as N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (also referred to as zwittergent 3-12), is a zwitterionic surfactant that has garnered attention for its diverse applications in biochemical and pharmaceutical research. This article delves into the biological activity of this compound, exploring its mechanisms of action, toxicity, and applications in protein solubilization and nanomaterial synthesis.

- Chemical Formula : C17H37NO3S

- Molecular Weight : 335.55 g/mol

- CAS Number : 14933-08-5

- Physical Form : White powder

- Solubility : Soluble in water at 1M concentration at 20 °C

| Property | Value |

|---|---|

| Melting Point | 250-260 °C (dec.) |

| Flash Point | 110 °C |

| Storage Conditions | Inert atmosphere, Room Temp |

| Sensitivity | Hygroscopic |

N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate functions primarily as a surfactant. Its zwitterionic nature allows it to interact effectively with both hydrophilic and hydrophobic molecules, making it an ideal candidate for applications requiring protein solubilization and stabilization. The surfactant's structure facilitates the formation of micelles, which can encapsulate proteins and other biomolecules, enhancing their solubility and stability in aqueous solutions.

Enzymatic Activity

The compound has been reported to influence enzymatic activities related to amine metabolism. Specifically, it catalyzes the oxidative deamination of primary and secondary amines, which are crucial in neurotransmitter metabolism in the central nervous system . This activity is linked to its potential role in modulating neuroactive compounds.

Toxicity and Safety Profile

While N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate is utilized in various applications, its safety profile must be considered:

- Acute Toxicity : The compound exhibits moderate toxicity with an LD50 value indicating potential risks upon exposure .

- Irritation Potential : It can cause irritation to the eyes, skin, and respiratory system upon contact or inhalation .

Protein Solubilization

A study highlighted the effectiveness of N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate in solubilizing membrane proteins. The surfactant was used in conjunction with ionic surfactants to investigate protein structural changes. Results indicated that this zwitterionic surfactant improved protein yield while maintaining structural integrity, making it valuable for biochemical assays .

Nanomaterial Synthesis

The compound has been employed in the synthesis of metal nanoparticles. Its surfactant properties allow it to stabilize nanoparticles during synthesis processes, preventing aggregation and ensuring uniform particle size distribution. Research demonstrated that using N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate resulted in enhanced stability and reactivity of synthesized nanoparticles .

Q & A

Basic Research Questions

Q. What is the role of N-(Dodecyl-d25)-N,N-dimethyl-3-ammonio-1-propanesulphonate in membrane protein solubilization?

- Methodological Answer : This deuterated sulfobetaine detergent is used to solubilize membrane proteins while preserving native conformation. Its zwitterionic nature minimizes protein denaturation, and the deuterated dodecyl chain (C12D25) reduces background interference in techniques like neutron scattering or NMR. Optimal concentrations (e.g., 1 M in water, as per solubility data ) should be determined via critical micelle concentration (CMC) assays. For protein extraction, pre-solubilize the detergent in buffer and titrate to balance solubilization efficiency with minimal disruption of protein-protein interactions .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer :

- Storage : Store under argon at ambient temperatures to prevent hygroscopic degradation .

- Safety : Use PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319, H335 hazard codes) . Avoid inhalation by working in fume hoods.

- Contamination Control : Dedicate equipment for deuterated detergents to prevent isotopic cross-contamination in sensitive assays .

Q. What distinguishes deuterated N-(Dodecyl-d25) variants from non-deuterated analogs in experimental design?

- Methodological Answer : Deuterated chains (C12D25) reduce incoherent scattering in neutron diffraction, enhancing signal-to-noise ratios in structural studies. However, isotopic substitution may alter micelle packing density or phase behavior compared to protiated forms (C12H25). Validate deuterium effects via comparative CMC measurements or small-angle scattering (SAXS/SANS) .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations optimize the use of this detergent in membrane protein modeling?

- Methodological Answer :

- Force Field Selection : Use GROMACS-compatible force fields (e.g., CHARMM36 or Martini) with explicit deuterium parameters for the dodecyl chain .

- Micelle Assembly : Simulate micelle formation using 60–90 detergent molecules, as smaller aggregates may misrepresent packing dynamics. Track metrics like radial distribution functions (RDFs) and deuterium order parameters (SCD) to assess tail flexibility and hydration .

- Validation : Compare simulated micelle radii (~2.5–3.0 nm) with experimental DLS or SAXS data to calibrate models .

Q. What methodological considerations are critical when analyzing micelle formation kinetics using deuterated detergents?

- Methodological Answer :

- Kinetic Trapping : Deuterated chains exhibit slower conformational dynamics due to increased mass. Use stopped-flow spectroscopy with fluorescent probes (e.g., ANS) to monitor micellization rates at varying temperatures .

- Isotope Effects : Account for reduced hydrogen bonding in deuterated water (D2O) buffers, which may elevate CMC by 10–15% compared to H2O. Calibrate assays using deuterated solvent controls .

Q. How should researchers address contradictions in micelle stability data between deuterated and protiated forms?

- Methodological Answer :

- Structural Analysis : Use SAXS/SANS to compare micelle core packing. Deuterated chains may exhibit tighter packing (lower SCD values) due to reduced vibrational motion, leading to smaller micelle radii .

- Thermodynamic Profiling : Perform isothermal titration calorimetry (ITC) to compare ΔG of micellization. Contradictions in stability may arise from isotopic differences in hydrophobic hydration entropy .

- Mitigation : Normalize data using deuterium-specific calibration curves or hybrid detergent systems (e.g., mixed protiated/deuterated micelles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.